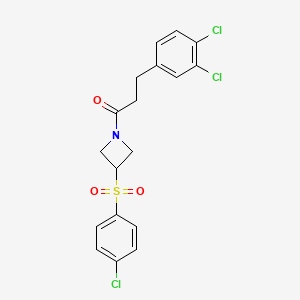

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Descripción

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic organic compound. It features a complex structure with multiple functional groups, including a sulfonyl group, an azetidine ring, and dichlorophenyl groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Propiedades

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl3NO3S/c19-13-3-5-14(6-4-13)26(24,25)15-10-22(11-15)18(23)8-2-12-1-7-16(20)17(21)9-12/h1,3-7,9,15H,2,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHQOSGZEASNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Dichlorophenyl Groups: The dichlorophenyl groups can be attached through substitution reactions, often involving halogenated aromatic compounds and suitable nucleophiles.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one may have various applications in scientific research, including:

Medicinal Chemistry: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Biological Studies: Used as a tool to study biological pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-(Phenylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one: Similar structure but lacks the chlorine atoms.

1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of the 4-chlorophenyl and 3,4-dichlorophenyl groups in 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Actividad Biológica

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by an azetidine ring and sulfonyl groups, suggests a range of biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's molecular formula is with a molecular weight of 427.9 g/mol. The presence of the 4-chlorophenyl and 3,4-dichlorophenyl groups enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.9 g/mol |

| CAS Number | 1797087-91-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding affinity, while the azetidine ring contributes to its structural stability. Preliminary studies indicate that the compound may inhibit enzyme activity by blocking substrate access at the active site, thereby modulating various cellular processes.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Anticancer Activity : Quinazolinone derivatives are known for their anticancer properties. The structural features of this compound may enhance its efficacy against certain cancer cell lines through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, potentially useful in treating inflammatory diseases.

- Antimicrobial Properties : Initial evaluations suggest that this compound may possess antimicrobial activity against various bacterial strains.

1. Anticancer Activity

A study investigated the effects of similar quinazolinone derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways. The specific interactions of this compound with these pathways warrant further exploration.

2. Anti-inflammatory Mechanisms

In vitro studies demonstrated that compounds with similar structures could reduce the expression of inflammatory cytokines in macrophages. The potential for this compound to modulate inflammatory responses was highlighted, suggesting its application in treating conditions like rheumatoid arthritis.

Research Findings

Recent findings support the notion that this compound interacts with multiple biological targets:

- Enzyme Inhibition : Studies have shown that the compound can inhibit key enzymes involved in cancer metabolism.

- Signal Transduction Modulation : The compound's ability to influence signaling pathways related to cell growth and differentiation has been documented.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach, starting with sulfonylation of azetidine derivatives followed by ketone coupling. For example, Claisen-Schmidt condensation (commonly used for arylpropanones) under basic conditions (e.g., NaOH/ethanol) is effective for forming the propan-1-one backbone. Optimizing stoichiometry (e.g., molar ratios of aldehydes/ketones) and reaction time is critical to minimize side products like enol tautomers . Solvent polarity and temperature also affect regioselectivity; polar aprotic solvents (e.g., DMF) may enhance sulfonyl-azetidine coupling efficiency .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to identify aromatic protons (δ 6.5–8.0 ppm for dichlorophenyl groups) and sulfonyl/azetidine signals (e.g., azetidine CH at δ 3.5–4.5 ppm). FT-IR confirms sulfonyl S=O stretches (~1350–1150 cm) and ketone C=O (~1700 cm) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). SHELX software (SHELXL/SHELXS) is standard for structure refinement, particularly for resolving disorder in dichlorophenyl groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Waste Management : Segregate halogenated waste (due to chlorophenyl groups) and sulfonyl-containing byproducts. Collaborate with certified waste disposal services to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and flame-resistant lab coats. The sulfonyl group may react violently with reducing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or resolve contradictory spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic transitions, NMR chemical shifts, and vibrational frequencies. For example, discrepancies between experimental and calculated -NMR shifts may arise from solvent effects or crystal packing, which can be addressed using implicit solvation models (e.g., PCM) or periodic boundary conditions .

Q. What strategies optimize the sulfonylation of azetidine intermediates to avoid over-sulfonation?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 0°C during sulfonyl chloride addition to azetidine to prevent di-sulfonation.

- Protecting Groups : Temporarily protect reactive amines (e.g., using Boc groups) before sulfonylation. Deprotection with TFA/CHCl restores the azetidine core .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl transfer efficiency .

Q. How can crystallographic data resolve ambiguities in stereochemistry or molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies bond angles, torsion angles (e.g., azetidine ring puckering), and halogen bonding interactions (Cl···Cl contacts). For disordered dichlorophenyl groups, use PART and ISOR commands in SHELX to refine occupancy .

Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound?

- Methodological Answer :

- Fragmentation Patterns : The sulfonyl group often cleaves heterolytically, producing [M-SO] ions. High-resolution MS (HRMS) distinguishes isotopic clusters (e.g., ) from adducts.

- Matrix Effects : Electrospray ionization (ESI) may form sodium adducts ([M+Na]), requiring calibration with internal standards .

Data Contradiction & Validation

Q. How should researchers address discrepancies between experimental and computational NMR data?

- Methodological Answer :

- Verify Purity : Confirm sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient). Impurities like residual solvents (DMSO) can skew shifts.

- Dynamic Effects : Include nuclear Overhauser effect (NOE) experiments to assess conformational flexibility. ROESY or COSY can identify through-space couplings missed in static DFT models .

Q. What experimental controls ensure reproducibility in biological activity studies (e.g., antimicrobial assays)?

- Methodological Answer :

- Positive/Negative Controls : Use ciprofloxacin (for Gram-negative bacteria) and clotrimazole (for fungi) as benchmarks. Include solvent-only controls (e.g., DMSO) to rule out vehicle toxicity.

- MIC Validation : Perform minimum inhibitory concentration (MIC) assays in triplicate with standardized inoculum sizes (0.5 McFarland) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.